
Silane, triethyl(2-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triethyl(2-fluorophenyl)- is an organosilicon compound with the molecular formula C12H19FSi It is a trialkylsilane derivative where a 2-fluorophenyl group is bonded to a silicon atom, which is further bonded to three ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl(2-fluorophenyl)- typically involves the reaction of 2-fluorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of Silane, triethyl(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, triethyl(2-fluorophenyl)- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts such as tris(pentafluorophenyl)borane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
Silane, triethyl(2-fluorophenyl)- has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Silane, triethyl(2-fluorophenyl)- in reduction reactions involves the activation of the silicon-hydrogen bond by a Lewis acid catalyst, such as tris(pentafluorophenyl)borane. This activation facilitates the transfer of a hydride ion to the substrate, resulting in the reduction of the target molecule . The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Similar in structure but lacks the 2-fluorophenyl group.
(2-Fluorophenyl)trimethylsilane: Similar in structure but has three methyl groups instead of ethyl groups attached to the silicon atom.
Uniqueness
Silane, triethyl(2-fluorophenyl)- is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical properties and reactivity compared to other trialkylsilanes. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Eigenschaften
CAS-Nummer |
851368-02-0 |
|---|---|
Molekularformel |
C12H19FSi |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
triethyl-(2-fluorophenyl)silane |
InChI |
InChI=1S/C12H19FSi/c1-4-14(5-2,6-3)12-10-8-7-9-11(12)13/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
DLIYXGNSWOOLIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
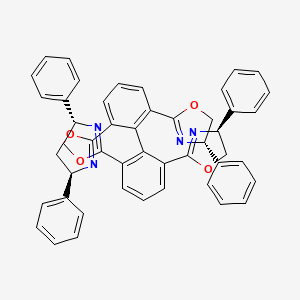
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
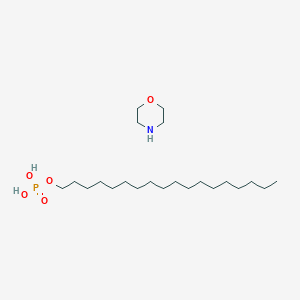
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)

![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)
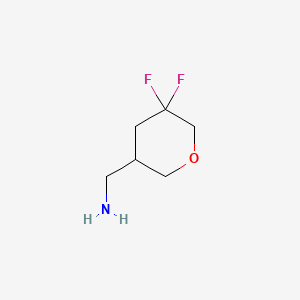
![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)
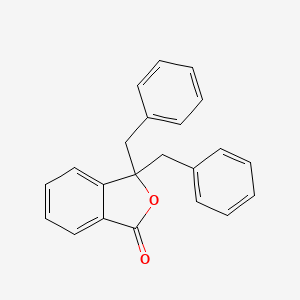
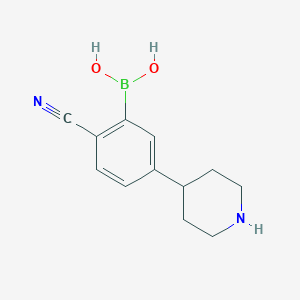

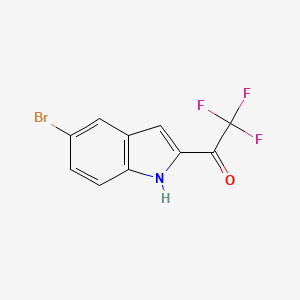
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
